1-Methyl-1H-indole-5,6-dicarbonitrile
Overview
Description
1-Methyl-1H-indole-5,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H7N3. It belongs to the indole family, which is known for its significant role in various biological and chemical processes. This compound is characterized by the presence of two cyano groups attached to the indole ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired dicarbonitrile compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano groups to primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions under controlled conditions.
Major Products Formed:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Methyl-1H-indole-5,6-dicarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The indole ring system can also engage in π-π stacking interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
1-Methyl-1H-indole-5-carbonitrile: Similar structure but with only one cyano group.
1H-indole-5,6-dicarbonitrile: Lacks the methyl group at the nitrogen atom.
1-Methyl-1H-indole-6-carbonitrile: Similar but with the cyano group at a different position
Uniqueness: 1-Methyl-1H-indole-5,6-dicarbonitrile is unique due to the presence of two cyano groups at the 5 and 6 positions of the indole ring, which enhances its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other indole derivatives and contributes to its versatility in various applications .
Properties
IUPAC Name |
1-methylindole-5,6-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c1-14-3-2-8-4-9(6-12)10(7-13)5-11(8)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUPHVMINYMMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459023 | |
Record name | 1H-Indole-5,6-dicarbonitrile, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88330-41-0 | |
Record name | 1H-Indole-5,6-dicarbonitrile, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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